molecular formula C7H14N2O B3076738 3-[(3-Methoxypropyl)amino]propanenitrile CAS No. 1040687-90-8

3-[(3-Methoxypropyl)amino]propanenitrile

Cat. No. B3076738
CAS RN: 1040687-90-8
M. Wt: 142.2 g/mol
InChI Key: JNBKAIIIDBPNCV-UHFFFAOYSA-N
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Description

3-[(3-Methoxypropyl)amino]propanenitrile is a chemical compound with the molecular formula C7H14N2O . It contains a total of 24 atoms, including 14 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of 3-[(3-Methoxypropyl)amino]propanenitrile consists of 24 atoms, including 14 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular weight of this compound is 142.2 .

Scientific Research Applications

Theoretical Study of Nitriles

In a 1992 study, Fernández, Vázquez, and Ríos explored the intramolecular hydrogen bonds and anomeric effects in various nitriles, including 3-amino-propanenitrile. This ab initio study compared calculated stabilities and geometrical trends with experimental data, providing insights into the molecular behavior of such compounds (Fernández, B., Vázquez, S., & Ríos, M. A., 1992).

Antimicrobial Applications of Nitriles

Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) utilized 2-arylhdrazononitriles, including 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile, to synthesize a variety of heterocyclic substances. These compounds demonstrated promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast (Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H., 2011).

Nitrile-Functionalized Electrolytes for Lithium-Ion Batteries

Liu, Fang, Shi, Luo, Yang, and Hirano (2016) introduced mixtures including 3-(2-methoxyethoxy)propanenitrile as safe electrolytes for lithium-ion batteries. These electrolytes displayed high safety, better wettability to separators and electrodes, and demonstrated superior electrochemical performance (Liu, Y., Fang, S., Shi, P., Luo, D., Yang, L., & Hirano, S., 2016).

Copper-Catalyzed Azidocyanation

A study by Xu, Mou, Chen, and Wang (2014) developed a copper-catalyzed intermolecular azidocyanation of aryl alkenes, providing α-azido-propanenitriles. This method was suggested as a potential strategy for synthesizing corresponding 3-amino-2-arylpropanoic acid (Xu, L., Mou, X.-Q., Chen, Z.-M., & Wang, S.-H., 2014).

Optoelectronic Properties of Azo Dyes

Irfan (2021) examined the charge transport and electronic properties of 4-nitro-4′-amino-azobenzene compounds, which included the influence of propanenitrile substitutions. The study highlighted how these substitutions impact the electronic properties of azo dyes, potentially affecting their applications in organic semiconductors (Irfan, A., 2021).

Degradation of Nitriles in Aqueous Solutions

The degradation of 3,3'-iminobis-propanenitrile in aqueous solutions using a Fe(0)/GAC micro-electrolysis system was studied by Lai, Zhou, Yang, Yang, and Wang (2013). This study provided insights into the removal efficiency and potential reaction pathways for the degradation of similar nitriles (Lai, B., Zhou, Y., Yang, P., Yang, J., & Wang, J., 2013).

Safety and Hazards

The safety data sheet (SDS) for 3-[(3-Methoxypropyl)amino]propanenitrile includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

3-(3-methoxypropylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-10-7-3-6-9-5-2-4-8/h9H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBKAIIIDBPNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxypropyl)amino]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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